molecular formula C16H13Cl3O3 B3488338 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B3488338
M. Wt: 359.6 g/mol
InChI Key: DGWXPSFWYVMZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is a chemical compound with the empirical formula C16H14Cl2O3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 325.19 . The SMILES string representation is ClC1=CC(C([H])=O)=CC(OCC)=C1OCC2=CC=CC=C2Cl , which provides a text representation of the compound’s structure.


Physical and Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.

Properties

IUPAC Name

3-chloro-4-[(2,6-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3O3/c1-2-21-15-7-10(8-20)6-14(19)16(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWXPSFWYVMZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 2
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3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 4
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 5
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 6
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

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